Product packaging for Menadiol Diphosphate dicalcium(Cat. No.:CAS No. 1246169-39-0)

Menadiol Diphosphate dicalcium

Cat. No.: B12666909
CAS No.: 1246169-39-0
M. Wt: 410.28 g/mol
InChI Key: RERDPHFPZITDRV-UHFFFAOYSA-J
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Description

Menadiol Diphosphate Dicalcium (CAS 1246169-39-0) is a chemical compound with the molecular formula C11H8Ca2O8P2 and a molecular weight of 410.280 . It is a dicalcium salt derivative of menadiol diphosphate. In research settings, menadiol diphosphate and its salts are primarily recognized as water-soluble forms of vitamin K, which do not require the presence of bile salts for absorption . Within biological systems, these compounds are hydrolyzed and reduced to the active form, menadiol (also known as vitamin K4) . This active form serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase . The primary mechanism of action involves the post-translational carboxylation of specific glutamic acid residues on vitamin K-dependent proteins . This process is critical for activating key clotting factors in the coagulation cascade, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X . Consequently, menadiol derivatives have been historically used in clinical research to address hemorrhagic conditions associated with vitamin K deficiency, such as those occurring in obstructive jaundice . Beyond hemostasis, vitamin K-dependent proteins like osteocalcin are also vital for bone metabolism, as their carboxylation is necessary for proper bone mineralization . Researchers should note that menadiol salts may induce hemolysis, particularly in models with glucose-6-phosphate dehydrogenase deficiency . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Ca2O8P2 B12666909 Menadiol Diphosphate dicalcium CAS No. 1246169-39-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1246169-39-0

Molecular Formula

C11H8Ca2O8P2

Molecular Weight

410.28 g/mol

IUPAC Name

dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate

InChI

InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4

InChI Key

RERDPHFPZITDRV-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]

Origin of Product

United States

Chemical Synthesis, Derivatization, and Advanced Characterization Methodologies

Synthetic Pathways and Optimization for Menadiol (B113456) Diphosphate (B83284)

The synthesis of menadiol diphosphate is a multi-step process that begins with the reduction of menadione (B1676200) (2-methyl-1,4-naphthoquinone), also known as Vitamin K3. The resulting intermediate, menadiol (2-methylnaphthalene-1,4-diol), is then phosphorylated to yield the final diphosphate ester.

Laboratory-Scale Synthesis Protocols

The foundational laboratory-scale synthesis of menadiol diphosphate salts was notably described by Fieser. tandfonline.com The process can be broken down into two primary stages: reduction and phosphorylation.

Stage 1: Reduction of Menadione to Menadiol

The initial step involves the reduction of the quinone group on menadione to a hydroquinone (B1673460) (diol). A common laboratory method utilizes sodium hydrosulfite (sodium dithionite) as the reducing agent. tandfonline.com In one documented procedure, menadione is treated with an aqueous solution of sodium hydrosulfite and sonicated. tandfonline.comresearchgate.net The ultrasound irradiation facilitates the reduction, yielding menadiol as a solid precipitate that can be isolated by filtration. tandfonline.com

Stage 2: Phosphorylation of Menadiol

The subsequent phosphorylation of menadiol creates the diphosphate ester. The Fieser method employs phosphorus oxychloride (POCl₃) as the phosphorylating agent with pyridine serving as both the solvent and an acid scavenger. tandfonline.comresearchgate.net In this reaction, the hydroxyl groups of menadiol react with phosphorus oxychloride. The reaction is then quenched with water, and the addition of a base, such as sodium carbonate, leads to the formation of the corresponding salt, typically tetrasodium menadiol diphosphate. tandfonline.com The work-up for this procedure is often complex, requiring extensive separation steps to remove byproducts like pyridinium hydrochloride and inorganic phosphates from the water-soluble product. tandfonline.com

Formation and Characterization of the Dicalcium Salt of Menadiol Diphosphate

While the tetrasodium salt of menadiol diphosphate is commonly synthesized, the dicalcium salt can be formed through a subsequent ion exchange reaction. This process is analogous to precipitation reactions used to synthesize inorganic calcium phosphate (B84403) compounds like dicalcium phosphate anhydrous (DCPA) and dicalcium phosphate dihydrate (DCPD). researchgate.netmdpi.comnih.gov

Mechanisms of Diphosphate Salt Formation with Calcium Ions

The formation of menadiol diphosphate dicalcium from a soluble precursor like tetrasodium menadiol diphosphate is primarily governed by a salt metathesis (or ion exchange) reaction. The mechanism involves the dissociation of the ions in aqueous solution followed by the combination and precipitation of the least soluble salt.

The process can be represented by the following ionic equation:

C₁₁H₈O₈P₂⁴⁻(aq) + 4Na⁺(aq) + 2Ca²⁺(aq) → (C₁₁H₈O₈P₂)Ca₂(s) + 4Na⁺(aq)

In this reaction, an aqueous solution of tetrasodium menadiol diphosphate is mixed with a solution of a soluble calcium salt, such as calcium chloride (CaCl₂). The diphosphate anions (C₁₁H₈O₈P₂⁴⁻) and calcium cations (Ca²⁺) encounter each other in solution. Due to the strong electrostatic attraction and the lower solubility of the resulting dicalcium salt compared to the sodium salt precursor and the calcium chloride, this compound precipitates out of the solution as a solid. This precipitation drives the reaction to completion.

Stability of this compound in Aqueous Research Solutions

The chemical stability of menadiol diphosphate salts in aqueous solutions is a critical factor for their use in research. The menadiol diphosphate hexahydrate molecule is known to have poor chemical stability, making its formulation and storage challenging. google.com Hydrolysis of the phosphate ester bonds is a primary degradation pathway, which would liberate free phosphate and menadiol. The menadiol itself is susceptible to oxidation, which can convert it back to menadione. wikipedia.org

While specific stability data for the dicalcium salt is not extensively documented, information from related sodium salt formulations provides valuable insights. A patent for a menadiol sodium diphosphate injection highlights its instability and proposes stabilization methods. google.com Key factors influencing the stability in aqueous solutions include:

pH: The pH of the solution is crucial. For the sodium salt, a pH range of 7.0 to 8.5 is suggested to enhance stability. google.com Deviations into acidic or strongly alkaline conditions can accelerate the hydrolysis of the phosphate esters.

Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote the degradation of the menadiol moiety.

Stabilizers: To counteract degradation, stabilizers are often incorporated into aqueous formulations. Sodium pyrosulfite (sodium metabisulfite) is used as an antioxidant to protect the compound from oxidative degradation. google.com

Table 2: Factors Affecting Aqueous Stability of Menadiol Diphosphate Salts

Factor Influence on Stability Stabilization Strategy
pH Hydrolysis of phosphate esters is pH-dependent. Maintain pH in the optimal range (e.g., 7.0-8.5). google.com
Oxygen Promotes oxidation of the menadiol core to menadione. Use of antioxidants (e.g., sodium pyrosulfite); deoxygenate solutions. google.com
Temperature Higher temperatures generally accelerate degradation kinetics. Store solutions at recommended cool temperatures, protected from heat.
Light Photodegradation can occur. Protect solutions from light by using amber vials or storing in the dark.

Chemical Derivatization for Research Applications

In many research applications, particularly in pharmacokinetic studies, it is necessary to accurately quantify the concentration of a compound in biological matrices like plasma. nih.govresearchgate.net For menadiol diphosphate, which is a pro-drug, analytical methods often focus on the detection of its active form, menadione (Vitamin K3). nih.gov Menadione itself can be challenging to detect with high sensitivity using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

To overcome this, chemical derivatization is employed. This process involves reacting the analyte (menadione) with a reagent to form a new derivative that has improved ionization efficiency and chromatographic properties, leading to significantly lower limits of quantification. nih.gov

A common derivatization strategy for menadione is the Michael addition reaction. nih.gov This involves reacting the α,β-unsaturated ketone system of the menadione molecule with a nucleophilic derivatizing agent. Reagents containing a thiol group are particularly effective.

Examples of derivatization agents used for menadione analysis include:

3-Mercaptopropionic acid: This reagent reacts with menadione to form a derivative that can be detected with approximately 33-fold greater sensitivity than the underivatized compound. nih.gov

Cysteamine: This agent also reacts via Michael addition to form a highly detectable derivative for UPLC-MS/MS analysis. researchgate.net

These derivatization methods have been successfully applied in clinical pharmacokinetic studies of menadiol sodium diphosphate, demonstrating their utility in research that requires tracing the fate of the administered compound in vivo. nih.govresearchgate.net

Derivatization for Enhanced Analytical Detection (e.g., with 3-Mercaptopropionic Acid)

For quantitative analysis, particularly in complex biological matrices, derivatization is a key strategy to enhance the detectability of analytes. In the context of compounds structurally related to menadiol diphosphate, such as menadione, derivatization with 3-mercaptopropionic acid (3-MPA) has been shown to be an effective approach for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This derivatization proceeds via a Michael addition reaction, where the thiol group of 3-MPA attacks the electrophilic double bond in the quinone structure of menadione. A similar principle can be applied to menadiol diphosphate, which can be oxidized to menadione. This pre-column derivatization introduces a tag that can improve chromatographic retention and ionization efficiency, leading to significantly lower limits of quantification.

The reaction with 3-MPA creates a more stable and readily ionizable derivative, which is crucial for sensitive detection by mass spectrometry. The optimization of this derivatization reaction is critical and involves careful consideration of parameters such as pH, temperature, and reaction time to ensure complete and reproducible derivatization.

ParameterConditionRationale
Derivatizing Agent3-Mercaptopropionic AcidIntroduces a thiol group for enhanced ionization and chromatographic retention.
Reaction TypeMichael AdditionForms a stable covalent bond with the menadione backbone.
Detection MethodLC-MS/MSProvides high sensitivity and selectivity for the derivatized analyte.
Interactive Data Table: Click on a parameter to see more details.

Synthesis of Radiolabeled Derivatives for Mechanistic Tracing

To trace the metabolic fate and understand the mechanism of action of menadiol diphosphate in biological systems, the synthesis of radiolabeled derivatives is an indispensable tool. Isotopes such as tritium (³H) and carbon-14 (¹⁴C) are commonly incorporated into the molecule. These radiolabeled compounds allow for sensitive and specific tracking of the parent compound and its metabolites in vivo and in vitro.

For instance, tritiated menadiol sodium diphosphate has been utilized in studies involving nude mice to investigate its distribution. The synthesis of such radiolabeled compounds requires careful selection of the labeling position to ensure that the label is not lost during metabolic transformations. The introduction of a radiolabel is typically achieved through multi-step chemical synthesis, starting from a commercially available radiolabeled precursor. These studies are crucial for absorption, distribution, metabolism, and excretion (ADME) profiling. scielo.org.za The choice between ³H and ¹⁴C depends on factors such as the desired specific activity, the stability of the label, and the synthetic feasibility. scielo.org.za

IsotopeApplicationKey Considerations
Tritium (³H)Mechanistic tracing, ADME studiesHigher specific activity, potential for label exchange.
Carbon-14 (¹⁴C)Metabolic fate studies, mass balanceLabel is metabolically more stable, lower specific activity.
Interactive Data Table: Click on an isotope to learn more about its application.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Separation and Purification Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of menadiol diphosphate. A reverse-phase HPLC method has been specifically developed for the analysis of menadiol sodium diphosphate anhydrous. nih.gov This method typically employs a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govmedicines.org.uk

For preparative applications, where the goal is to isolate pure menadiol diphosphate, the HPLC method can be scaled up. The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical parameters that are optimized to achieve the desired separation from impurities and related compounds.

Chromatographic TechniqueStationary PhaseMobile Phase ExampleApplication
Reverse-Phase HPLCC18Acetonitrile/Water with an acid modifierPurity assessment, quantification, and preparative isolation. nih.gov
Interactive Data Table: Click on a technique for more information.

Spectroscopic Characterization Techniques (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are fundamental for the structural elucidation and characterization of menadiol diphosphate.

UV-Visible (UV-Vis) Spectroscopy: The UV spectrum of menadione, the oxidized form of menadiol, exhibits characteristic absorption maxima. researchgate.net For menadiol diphosphate, the UV spectrum is expected to be influenced by the naphthalene chromophore. The electronic transitions within this aromatic system would give rise to distinct absorption bands, which can be used for qualitative identification and quantitative analysis.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the phosphate groups (P-O and P=O stretching), the hydroxyl groups (O-H stretching), the aromatic C-H and C=C stretching of the naphthalene ring, and the aliphatic C-H stretching of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum of menadiol diphosphate would provide information on the number and connectivity of the hydrogen atoms. Signals corresponding to the aromatic protons on the naphthalene ring, the methyl group protons, and any hydroxyl protons would be observed with characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the naphthalene ring, the methyl carbon, and the carbons bearing the diphosphate groups.

³¹P NMR: Phosphorus-31 NMR would be particularly informative, providing a distinct signal for the phosphorus atoms in the diphosphate groups, confirming their presence and electronic environment.

Spectroscopic TechniqueInformation ObtainedExpected Features for Menadiol Diphosphate
UV-Visible SpectroscopyElectronic transitions of chromophoresAbsorption bands characteristic of the naphthalene ring system. researchgate.net
Infrared SpectroscopyFunctional groups presentBands for phosphate (P-O, P=O), hydroxyl (O-H), aromatic (C-H, C=C), and aliphatic (C-H) groups.
¹H NMR SpectroscopyProton environment and connectivitySignals for aromatic, methyl, and hydroxyl protons.
¹³C NMR SpectroscopyCarbon skeleton structureSignals for all unique carbon atoms in the molecule.
³¹P NMR SpectroscopyPhosphorus environmentA characteristic signal for the diphosphate groups.
Interactive Data Table: Click on a technique to see the type of information it provides.

X-ray Diffraction and Crystal Structure Analysis of Related Diphosphate Salts

While the specific crystal structure of this compound may not be readily available, the principles of X-ray crystallography have been extensively applied to a wide range of organic and inorganic salts, including other diphosphate salts. researchgate.net The analysis involves growing a suitable single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern to construct an electron density map from which the atomic positions can be determined. nih.govnih.gov This technique is invaluable for unambiguously confirming the chemical structure and understanding the packing of molecules in the crystal lattice.

Biochemical Transformations and Enzymatic Interactions of Menadiol Diphosphate

Enzymatic Hydrolysis Pathways of Menadiol (B113456) Diphosphate (B83284)

The initial and essential step in the metabolic activation of menadiol diphosphate is the enzymatic hydrolysis of its phosphate (B84403) esters. This reaction is predominantly catalyzed by phosphatases, which are ubiquitous enzymes responsible for cleaving phosphate groups from various substrates.

Menadiol diphosphate serves as a substrate for non-specific alkaline phosphatases. nih.govsemanticscholar.org These enzymes are not specific to a single substrate and can hydrolyze a wide range of organic phosphate esters. The enzymatic action of alkaline phosphatase on menadiol diphosphate results in the liberation of menadiol and inorganic phosphate. nih.gov

The released menadiol can be subsequently detected and quantified through various methods. For instance, it can reduce tetrazolium salts, such as nitro-blue tetrazolium (NBT), to form a colored formazan product. nih.govsemanticscholar.org Alternatively, the liberated menadiol can be coupled with diazonium salts to produce an azo dye, or the released phosphate ions can be trapped by metal ions. nih.gov Research has shown that the NBT method provides a sensitive and precise localization of the enzymatic activity, with favorable kinetics for the hydrolysis of menadiol diphosphate. nih.gov

Table 1: Comparison of Visualization Methods for Menadiol Released by Alkaline Phosphatase Action
MethodPrincipleResult/ObservationReference
Nitro-Blue Tetrazolium (NBT)Reduction of tetrazolium salt by menadiolSuperior for qualitative and semiquantitative histochemistry; results in precisely localized stain. nih.gov
Diazonium Salts (e.g., Fast Blue BB, Fast Blue VB)Coupling with menadiol to form an azo dyeProduces satisfactory results. nih.gov
Metal Ion Trapping (e.g., Ce3+, Ca2+)Trapping of the released phosphate ionsCe3+ ions yielded better results than Ca2+ ions. nih.gov

The enzymatic cleavage of the phosphate bonds in menadiol diphosphate by alkaline phosphatase follows a general mechanism for the hydrolysis of phosphate monoesters. Alkaline phosphatases are typically dimeric enzymes containing zinc and magnesium ions in their active sites, which are crucial for their catalytic activity. The mechanism involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of the alcohol, in this case, menadiol.

The kinetics of this enzymatic reaction can be influenced by various factors, including pH and the presence of inhibitors. For instance, inorganic phosphate, a product of the reaction, can act as a competitive inhibitor for alkaline phosphatase. nih.gov Studies on calf-intestinal alkaline phosphatase have shown that the inhibition is "mixed," affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax), with the competitive element being more prominent. nih.gov The pH profile for this competitive inhibition is similar to the pH profile for the substrate's Km, suggesting that the inhibitor competes with the substrate for the same active site. nih.gov

Interconversion and Redox Chemistry with Related Menadione (B1676200) Derivatives

Following the removal of the phosphate groups, menadiol, the hydroquinone (B1673460) form, can undergo interconversion with its oxidized counterpart, menadione. This redox chemistry is central to its biological effects and involves various enzymatic and non-enzymatic pathways.

The conversion of menadione to its biologically active form often requires its reduction to menadiol. In biological systems, this reduction is primarily a two-electron process catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govwikipedia.orgresearchgate.net This enzyme utilizes NADH or NADPH as an electron donor to directly reduce the quinone (menadione) to the hydroquinone (menadiol). nih.govresearchgate.net This two-electron reduction is considered a detoxification pathway as it bypasses the formation of the highly reactive semiquinone radical intermediate. nih.gov The resulting menadiol is the form required for its subsequent enzymatic modification, such as prenylation in the synthesis of menaquinone-4 (a form of vitamin K2). wikipedia.org

Menadiol is relatively unstable and can be oxidized back to menadione. beilstein-journals.org This oxidation can occur enzymatically, as has been demonstrated in fractions isolated from non-photosynthetic plant tissues. nih.gov In mammalian systems, the back-oxidation of menadiol to menadione is a key part of the redox cycling mechanism. While specific enzymes catalyzing this direct oxidation are not always explicitly detailed, the process is known to occur in the presence of molecular oxygen, contributing to the generation of reactive oxygen species. The unstable nature of menadiol means that it can also undergo auto-oxidation.

The interconversion between menadione and menadiol is a key aspect of a process known as redox cycling. This process can involve both one- and two-electron reduction pathways.

One-electron reduction: Enzymes such as NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of menadione to a semiquinone radical. researchgate.net This radical is highly reactive and can rapidly react with molecular oxygen to regenerate menadione and produce a superoxide (B77818) anion radical. This futile cycle can lead to the continuous production of reactive oxygen species (ROS), contributing to oxidative stress. mdpi.com

Two-electron reduction: As mentioned, NQO1 catalyzes the direct two-electron reduction of menadione to menadiol. nih.govresearchgate.net While menadiol is more stable than the semiquinone radical, it can still be oxidized back to menadione, thus participating in the redox cycle and contributing to ROS generation, albeit through a different route. nih.gov

The balance between these one- and two-electron reduction pathways can significantly influence the cytotoxic effects of menadione. The NQO1-mediated pathway is generally considered protective because it bypasses the semiquinone radical and the resulting menadiol can be further detoxified through conjugation reactions, such as glucuronidation. nih.govnih.gov

Table 2: Key Enzymes in the Redox Cycling of Menadione and Menadiol
EnzymeReaction CatalyzedSignificanceReference
NAD(P)H:quinone oxidoreductase 1 (NQO1)Two-electron reduction of menadione to menadiolDetoxification pathway; produces the hydroquinone form necessary for vitamin K2 synthesis. nih.govwikipedia.orgresearchgate.net
NADPH-cytochrome P450 reductaseOne-electron reduction of menadione to semiquinone radicalInitiates a futile redox cycle that generates superoxide radicals and oxidative stress. researchgate.net

Cofactor Activities and Enzyme System Interactions of Menadiol Diphosphate

Menadiol diphosphate, a synthetic vitamer of vitamin K, undergoes critical biochemical transformations to participate as a cofactor in essential enzymatic reactions. Its primary role is linked to the post-translational modification of specific proteins, a process central to physiological functions such as blood coagulation and bone metabolism.

Participation in Gamma-Carboxylation of Glutamic Acid Residues

Menadiol diphosphate serves as a precursor to the active form of vitamin K necessary for the gamma-carboxylation of glutamic acid (Glu) residues within specific proteins. patsnap.comdrugbank.com This post-translational modification converts Glu into gamma-carboxyglutamic acid (Gla), a crucial step for the biological activity of vitamin K-dependent proteins. mdpi.comnih.gov The process begins with the in vivo hydrolysis of menadiol diphosphate to menadiol. patsnap.com Subsequently, menadiol is reduced to its hydroquinone form, which is the active cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). patsnap.commdpi.com

The carboxylation reaction catalyzed by GGCX involves the addition of a carboxyl group to the gamma-carbon of glutamic acid residues. patsnap.commdpi.com This enzymatic reaction is vital for enabling these proteins to bind calcium ions, a key step in their physiological function. patsnap.com The presence of Gla residues creates calcium-binding sites that are essential for the proper conformation and activity of these proteins. nih.gov

The vitamin K-dependent proteins that undergo this modification include several blood coagulation factors (II, VII, IX, and X), as well as anticoagulant proteins (C, S, and Z). patsnap.comdrugbank.com Additionally, other proteins involved in different physiological processes, such as osteocalcin in bone metabolism, are also subject to this gamma-carboxylation. patsnap.commdpi.com

Interactions with Vitamin K-Dependent Carboxylases

Menadiol diphosphate, through its conversion to the active hydroquinone form, directly interacts with vitamin K-dependent carboxylases, specifically gamma-glutamyl carboxylase (GGCX). patsnap.commdpi.com GGCX is an integral membrane protein located in the endoplasmic reticulum that catalyzes the carboxylation of glutamic acid residues. mdpi.comnih.gov The reduced form of vitamin K, derived from menadiol diphosphate, acts as a cofactor for GGCX. mdpi.comnih.gov

The interaction is highly specific, with the carboxylase recognizing and binding to its protein substrates. nih.gov The binding of the vitamin K cofactor to the carboxylase is a critical step that facilitates the enzymatic reaction. nih.gov This interaction allows for the processive modification of multiple glutamic acid residues within the Gla domain of the target proteins. nih.gov

The efficiency of various vitamin K analogs as cofactors for hepatic carboxylase can differ. Research has indicated that the structure of the vitamin K molecule, including the side chain at the C3 position, can influence its activity. While natural forms of vitamin K like phylloquinone (vitamin K1) and menaquinones (vitamin K2) are effective cofactors, synthetic forms like menadione (vitamin K3), which is closely related to menadiol, can also participate in these reactions after in vivo modification. mdpi.com An in vitro study on the cofactor activity of various menaquinones on hepatic carboxylase showed that as the length of the isoprene side chain increased, the concentration of vitamin K required to achieve half-maximal reaction velocity decreased, although the reaction rate at saturating concentrations also declined. mdpi.com

Below is an interactive data table summarizing the cofactor activities of different Vitamin K forms.

Vitamin K FormRelative Cofactor ActivityKey Structural Feature
Phylloquinone (K1)HighPhytyl side chain
Menaquinone-4 (MK-4)HighGeranylgeranyl side chain
Menaquinone-7 (MK-7)HighLonger isoprenoid side chain
Menadione (K3)Lower (as provitamin)No side chain at C3

Modulation of Vitamin K Cycle Components and Dynamics

Menadiol diphosphate influences the dynamics of the vitamin K cycle by serving as a source of the active vitamin K cofactor. The vitamin K cycle is a series of enzymatic reactions that regenerate the reduced form of vitamin K, allowing it to be reused in multiple carboxylation events. mdpi.comnih.gov

The cycle involves the following key steps:

Carboxylation: The reduced vitamin K hydroquinone is oxidized to vitamin K epoxide by gamma-glutamyl carboxylase during the carboxylation of glutamic acid residues. mdpi.comnih.gov

Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to the quinone form of vitamin K. mdpi.comnih.govnih.gov

Reduction of Vitamin K Quinone: The vitamin K quinone is then further reduced to the active hydroquinone form, a reaction that can be catalyzed by VKOR or other reductases. nih.govnih.gov

By providing a substrate that can be converted into the active hydroquinone, menadiol diphosphate helps to maintain the pool of reduced vitamin K necessary for the continuous functioning of the gamma-carboxylation system. This is particularly important for sustaining the activity of vitamin K-dependent proteins, especially the coagulation factors that are essential for hemostasis. drugbank.com The efficiency of the vitamin K cycle ensures that even small amounts of vitamin K can be recycled and utilized multiple times. nih.gov

The table below outlines the key enzymes and their roles in the Vitamin K cycle.

EnzymeRole in Vitamin K Cycle
Gamma-glutamyl carboxylase (GGCX)Catalyzes the carboxylation of glutamic acid residues, oxidizing vitamin K hydroquinone to vitamin K epoxide.
Vitamin K epoxide reductase (VKOR)Reduces vitamin K epoxide to vitamin K quinone and can also reduce the quinone to the hydroquinone form.
Quinone reductasesCan also participate in the reduction of vitamin K quinone to the hydroquinone form.

Cellular and Subcellular Mechanistic Investigations

Cellular Uptake and Intracellular Trafficking Mechanisms

Menadiol (B113456) diphosphate (B83284) is a prodrug designed for enhanced water solubility, which influences its mechanism of cellular entry. medicines.org.uk Unlike lipid-soluble forms of vitamin K that depend on bile salts for absorption, menadiol diphosphate's uptake is independent of this requirement. medicines.org.uk

The primary step facilitating its cellular entry involves enzymatic action at the cell surface. Menadiol diphosphate serves as a substrate for non-specific alkaline phosphatases. nih.gov These enzymes hydrolyze the phosphate (B84403) groups, releasing the more lipophilic menadiol. nih.gov This dephosphorylation is a critical activation step. The resulting menadiol, or its readily oxidized form menadione (B1676200), can then traverse the plasma membrane to enter the cell, likely via passive diffusion due to its increased lipid solubility.

Once inside the cell, the active metabolites of menadiol diphosphate, primarily menadione and menadiol, are distributed among several subcellular compartments where they exert their biological effects. nih.gov This distribution is critical to both its function as a vitamin K precursor and its cytotoxic effects at higher concentrations. nih.gov

Cytosol : The cytosol is a key site for the metabolic activation of menadione. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), located in the cytosol, catalyzes the two-electron reduction of menadione to menadiol. nih.gov This conversion is considered a detoxification step, as it bypasses the formation of reactive semiquinone intermediates. researchgate.net The cytosol is also where menadione can initiate redox cycling, contributing to a general state of oxidative stress. nih.gov

Mitochondria : Mitochondria are a major target for menadione. nih.gov Within the mitochondrial matrix, menadione can undergo redox cycling, a process where it is repeatedly reduced and re-oxidized. semanticscholar.org This futile cycle can involve components of the electron transport chain, such as mitochondrial NADH-ubiquinone oxidoreductase (Complex I), leading to the generation of superoxide (B77818) radicals and significant mitochondrial oxidative stress. semanticscholar.org This process can disrupt mitochondrial membrane potential and trigger cell death pathways. nih.gov

Endoplasmic Reticulum (ER) : The ER is another site of metabolic activity. The enzyme NADPH-cytochrome P450 reductase, located in the ER membrane, can facilitate the one-electron reduction of menadione, contributing to redox cycling and the production of reactive oxygen species (ROS). semanticscholar.orgnih.gov Furthermore, the enzyme UBIAD1, which catalyzes the final step of converting menadione into menaquinone-4 (the active form of vitamin K2), is localized to the endoplasmic reticulum. reactome.org

Subcellular CompartmentKey Associated ProcessPrimary Molecular Species
CytosolTwo-electron reduction (detoxification), Initiation of redox cyclingMenadione, Menadiol
MitochondriaRedox cycling, ROS generation, Interaction with electron transport chainMenadione
Endoplasmic ReticulumOne-electron reduction, Redox cycling, Menaquinone-4 synthesisMenadione

Molecular Interactions with Cellular Macromolecules

The biological effects of menadiol diphosphate are mediated through the direct and indirect interactions of its metabolites with a range of cellular macromolecules.

The journey of menadiol diphosphate through the cell is defined by a cascade of enzymatic interactions.

Alkaline Phosphatases : The initial interaction for the prodrug is with non-specific alkaline phosphatases, which bind to and dephosphorylate menadiol diphosphate to release menadiol. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) : This cytosolic enzyme is crucial in the detoxification of menadione. nih.gov It catalyzes a two-electron reduction of menadione to the stable hydroquinone (B1673460), menadiol, thus preventing the formation of toxic semiquinone radicals that result from one-electron reductions. nih.govresearchgate.net

Redox Cycling Enzymes : Menadione is a substrate for enzymes that facilitate redox cycling. These include mitochondrial NADH-ubiquinone oxidoreductase (Complex I) and the microsomal enzyme NADPH-cytochrome P450 reductase. semanticscholar.org These enzymes catalyze the one-electron reduction of menadione, which can then be re-oxidized by molecular oxygen to produce superoxide radicals. nih.gov

UBIAD1 (UbiA Prenyltransferase Domain-containing protein 1) : Located in the endoplasmic reticulum, UBIAD1 is the enzyme responsible for the biosynthesis of menaquinone-4 (MK-4). reactome.orgnih.gov It catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate to menadiol (the hydroquinone form of menadione), forming MK-4. sigmaaldrich.com

Enzyme/ProteinFunctionConsequence of Interaction
Alkaline PhosphataseDephosphorylates menadiol diphosphateActivation of the prodrug to menadiol
NQO1Two-electron reduction of menadioneDetoxification to stable menadiol
NADPH-cytochrome P450 reductaseOne-electron reduction of menadioneInitiation of redox cycling and ROS production
UBIAD1Prenylation of menadiolConversion to Menaquinone-4 (Vitamin K2)

The lipophilic nature of menadione allows it to readily interact with and embed within cellular lipid membranes, particularly mitochondrial membranes. nih.gov These interactions can significantly alter membrane structure and function.

Research using model membrane systems has shown that menadione incorporates into lipid bilayers. nih.gov This incorporation perturbs the physical properties of the membrane, leading to increased membrane permeability. nih.gov Fluorescence quenching studies have demonstrated that menadione distributes across the entire thickness of the lipid bilayer in both artificial vesicles and native mitochondrial membranes. nih.gov Furthermore, its presence can favor the formation of non-lamellar lipid structures, which can disrupt membrane integrity and contribute to mitochondrial dysfunction. nih.gov

InteractionEffect on MembraneFunctional Consequence
Incorporation into bilayerPerturbation of physical propertiesAltered membrane fluidity and stability
Distribution across bilayerIncreased permeabilityLoss of ionic gradients, release of intramembrane contents
Structural perturbationFavors non-lamellar structuresDisruption of membrane integrity

There is no evidence to suggest a direct binding interaction between menadiol diphosphate or its metabolites and nucleic acids. However, menadione can cause significant indirect damage to DNA. sciencepublishinggroup.com The primary mechanism for this damage is the generation of reactive oxygen species (ROS) during its redox cycling. nih.govnih.gov

Superoxide radicals and other ROS produced by menadione metabolism can oxidize cellular components, including the purine (B94841) and pyrimidine (B1678525) bases of DNA. sciencepublishinggroup.com This oxidative damage can lead to single- and double-strand DNA breaks. sciencepublishinggroup.com While this interaction is indirect, the resulting DNA damage can trigger cellular stress responses and, if extensive, lead to cell death. nih.govnih.gov

Modulation of Cellular Biochemical Pathways and Signaling

Menadiol diphosphate, a synthetic, water-soluble precursor of vitamin K, undergoes intracellular conversion to its active form, menadione (vitamin K3). The cellular effects of menadiol diphosphate are therefore attributable to the biochemical activities of menadione. Menadione exerts significant influence on cellular function by modulating key biochemical and signaling pathways, primarily through its capacity to undergo redox cycling and act as an arylating agent.

Impact on Mitochondrial Bioenergetics and Function

Mitochondria are primary targets of menadione's cellular activity, where it profoundly impacts bioenergetic processes. Menadione can interfere with the mitochondrial electron transport chain (ETC). iiarjournals.orgnih.gov Studies have shown that menadione can interact with Complex I (NADH:ubiquinone oxidoreductase), sometimes bypassing deficiencies in this complex to restore electron flow. iiarjournals.orgnih.govnih.gov This interaction, however, is concentration-dependent. At lower concentrations (below 5 µM), menadione may support ATP production in cells with Complex I defects, but at higher concentrations, it can suppress mitochondrial respiration and lead to ATP depletion. iiarjournals.orgnih.govnih.gov

A significant consequence of menadione's interaction with mitochondria is the generation of mitochondrial superoxide, a reactive oxygen species (ROS). nih.govmdpi.com This occurs as menadione intercepts electrons from the ETC, leading to oxidative stress within the organelle. nih.gov Furthermore, menadione can induce a decrease in the mitochondrial membrane potential and trigger the release of cytochrome c from the mitochondria into the cytosol, a key event in the initiation of apoptosis. nih.gov

Mechanisms of Pro-oxidant and Anti-oxidant Activity in Cellular Systems

The primary mechanism behind menadione's bioactivity is its ability to engage in redox cycling, which positions it as a potent pro-oxidant agent. nih.govnih.gov This process involves the enzymatic reduction of the menadione quinone to a semiquinone radical. asm.org Cellular reductases, such as NADH ubiquinone oxidase and NADPH cytochrome P-450 reductase, catalyze this one-electron reduction. asm.org The unstable semiquinone radical then rapidly auto-oxidizes back to the quinone form by transferring its extra electron to molecular oxygen, thereby generating a superoxide anion (O₂•−). asm.org This futile cycle can repeat, leading to the continuous production of superoxide and consequent oxidative stress. nih.govnih.govasm.org

Conversely, cells possess a detoxification pathway for menadione. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can perform a two-electron reduction of menadione, converting it directly to the stable hydroquinone, menadiol. iiarjournals.orgnih.govsemanticscholar.org This process does not produce superoxide and is considered a protective mechanism against menadione toxicity. iiarjournals.orgnih.gov The balance between one-electron (pro-oxidant) and two-electron (detoxification) reduction pathways is therefore critical in determining the cellular response to menadione. nih.govsemanticscholar.org

The pro-oxidant activity of menadione has been quantified in various cell models. For instance, in cardiomyocyte studies using the redox sensor RoGFP, menadione treatment elicited rapid and significant oxidation in both the cytosol and the mitochondrial matrix. nih.gov

Table 1: Effect of Menadione on Mitochondrial Superoxide Production in Various Cell Lines.

Regulation of Gene Expression in Cultured Cell Models

The oxidative stress induced by menadione can act as a signal that modulates gene expression. nih.gov At lower, non-toxic concentrations, menadione-mediated oxidant production can trigger redox-dependent gene expression responses. nih.gov A key pathway involved in the cellular response to oxidative stress is regulated by the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govarvojournals.org Under conditions of oxidative stress, Nrf2 typically translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various genes, activating the transcription of protective antioxidant and detoxification enzymes. nih.gov

Studies have shown that menadione-induced oxidative stress impacts the Nrf2 pathway. In dystrophin-deficient myotubes, which are more vulnerable to menadione, the translocation of Nrf2 to the nucleus is significantly decreased, leading to reduced expression of target genes like Bcl-2. nih.gov Conversely, cells with functional Nrf2 pathways are more resistant to menadione toxicity, highlighting the critical role of Nrf2-mediated gene expression in mitigating menadione's effects. researchgate.net The activation of Nrf2 is a crucial defense mechanism, and its deregulation can sensitize cells to menadione-induced damage. nih.gov

Influence on Intracellular Signaling Pathways (e.g., PI3K-Akt, MAPK-ERK)

Menadione significantly influences major intracellular signaling cascades, including the PI3K-Akt and MAPK-ERK pathways, which are central to regulating cell survival, proliferation, and death.

PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway. Research indicates that menadione can inhibit the activity of PTEN (phosphatase and tensin homolog), a lipid phosphatase that negatively regulates the PI3K/Akt pathway. nih.gov By inhibiting PTEN, menadione can lead to an accumulation of phosphorylated Akt, thereby activating this survival pathway. nih.gov However, the interaction is complex, as other studies show that the PI3K/Akt pathway is crucial for defending against menadione-induced stress, and its impairment can increase cellular vulnerability. nih.govresearchgate.net

MAPK-ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade, are also key targets of menadione. nih.govnih.gov Menadione has been shown to induce the phosphorylation and activation of ERK in multiple cell lines. nih.govresearchgate.net The duration of this activation appears to be critical in determining cell fate; transient ERK activation may be part of a protective response, whereas prolonged activation is associated with toxicity. nih.gov The activation of ERK by menadione can, in turn, regulate the expression and activity of downstream targets, such as the transcription factor MITF and the enzyme tyrosinase, thereby affecting cellular processes like melanogenesis. nih.gov In some contexts, ERK activation is a necessary component of the cellular resistance to menadione-induced death. nih.gov

Considerations of the Dicalcium Component in Research Contexts

Calcium Phosphate (B84403) Precipitation Kinetics and Thermodynamics in Model Systems

The precipitation of calcium phosphates from supersaturated solutions is a complex process influenced by a multitude of factors. It is not merely a matter of exceeding the solubility product but involves kinetic and thermodynamic considerations that dictate the nature of the solid phase formed.

Formation and Transformation of Amorphous and Crystalline Calcium Phosphate Phases

The initial solid phase to precipitate from a supersaturated calcium phosphate solution is often an amorphous calcium phosphate (ACP). This non-crystalline precursor is typically metastable and transforms over time into more stable crystalline phases. The specific transformation pathway is highly dependent on the experimental conditions.

In many instances, ACP transforms into crystalline phases such as dicalcium phosphate dihydrate (DCPD, brushite), octacalcium phosphate (OCP), and ultimately the most thermodynamically stable form, hydroxyapatite (B223615) (HAP). The formation of these intermediate phases is a key aspect of calcium phosphate chemistry. For example, in neutral solutions, the hydrolysis of ACP2 (a more crystalline form of ACP) to OCP or poorly crystalline apatite has been observed. Conversely, in more acidic solutions, a precipitate of DCPD can form directly without an initial ACP phase.

The transition between these phases is a dynamic process. For instance, DCPD is considered a feasible precursor to biological apatites, along with ACP and OCP. Studies have shown that DCPD can transform into OCP through a dissolution and reprecipitation reaction, with the transformation time being dependent on the morphology of the initial DCPD crystals.

Table 1: Common Calcium Phosphate Phases and Their Characteristics

Phase Name Chemical Formula Common Abbreviation Key Characteristics
Amorphous Calcium Phosphate CaxHy(PO4)z·nH2O ACP Non-crystalline, often the initial precipitate, metastable.
Dicalcium Phosphate Dihydrate CaHPO4·2H2O DCPD (Brushite) Crystalline, often forms at lower pH, can be a precursor to other phases.
Octacalcium Phosphate Ca8H2(PO4)6·5H2O OCP Crystalline, structurally related to hydroxyapatite, considered a key precursor.
Hydroxyapatite Ca10(PO4)6(OH)2 HAP The most thermodynamically stable calcium phosphate phase under physiological conditions.

This table provides a summary of the key calcium phosphate phases involved in precipitation and transformation processes.

Influence of Solution Chemistry (e.g., pH, Ion Concentrations) on Precipitation Processes

The chemistry of the solution, particularly pH and the concentrations of calcium and phosphate ions, exerts a profound influence on the precipitation process. The pH of the solution dictates the speciation of phosphate ions (H2PO4-, HPO42-, PO43-), which in turn affects the type of calcium phosphate phase that forms.

Generally, more acidic conditions favor the formation of less basic calcium phosphates like DCPD, while neutral to alkaline conditions favor the formation of OCP and HAP. For example, below a pH of approximately 6.5, DCPD is the predominant phase to form, whereas at higher pH values, the formation of ACP and OCP is more pronounced. High initial solution pH has been shown to promote the formation of more crystalline products with a higher Ca/P molar ratio.

The concentrations of calcium and phosphate ions determine the supersaturation of the solution, which is the driving force for precipitation. Higher supersaturation levels can lead to the formation of different crystal morphologies and can also influence the transformation kinetics between different calcium phosphate phases. The Ca/P molar ratio in the initial solution is another critical parameter. While stoichiometric ratios might be expected to yield specific phases, research has shown that the reaction pH can effectively govern the precipitation of a specific phase even with non-stoichiometric reactant ratios.

Table 2: Effect of pH on Precipitated Calcium Phosphate Phases

pH Range Predominant Phosphate Species Likely Calcium Phosphate Phase(s)
< 4.8 H2PO4- Dicalcium Phosphate Dihydrate (DCPD), Anhydrous Dicalcium Phosphate (DCPA)
5 - 7 HPO42- Dicalcium Phosphate Dihydrate (DCPD), Octacalcium Phosphate (OCP)
> 7 HPO42-, PO43- Octacalcium Phosphate (OCP), Hydroxyapatite (HAP), Amorphous Calcium Phosphate (ACP)
7.5 - 9.5 HPO42-, PO43- Hydroxyapatite (HA), Beta-tricalcium phosphate (β-TCP)
10 - 12 PO43- Nano-hydroxyapatite

This interactive table summarizes the general trends observed in the formation of calcium phosphate phases at different pH values.

Thermodynamic Modeling of Calcium Phosphate Solubility and Saturation Indices

Thermodynamic modeling is an essential tool for understanding and predicting the behavior of calcium phosphate systems. The solubility of different calcium phosphate phases can be represented by solubility isotherms on a phase diagram, which plot the total molar concentrations of calcium and phosphate against pH. These diagrams show that at a pH above approximately 4.0, HAP is the most stable phase, followed by tricalcium phosphate (TCP) and OCP.

The saturation index (SI) is a key parameter derived from thermodynamic models, which indicates the degree of supersaturation of a solution with respect to a specific solid phase. A positive SI value suggests that the solution is supersaturated and precipitation is thermodynamically favorable, while a negative value indicates undersaturation and a tendency for dissolution. The SI can be calculated using computer programs that take into account the concentrations of all relevant ionic species and their activities.

Thermodynamic analysis has been crucial in understanding the transformation of metastable phases. For instance, the secondary transition in the spontaneous precipitation of calcium phosphate, following the amorphous-to-crystalline transformation, has been analyzed thermodynamically. Such studies have shown that the first crystalline material formed can have a solubility similar to OCP, which then hydrolyzes to a more basic apatitic phase. It is important to note that while thermodynamics dictates the ultimate stability of a phase, kinetic factors often determine which phase precipitates first.

Crystal Growth and Morphology of Calcium Phosphate Salts

The growth of calcium phosphate crystals from solution and their resulting morphology are critical aspects that influence their properties and reactivity. The process of crystal growth is often controlled by surface reactions rather than diffusion in the bulk solution.

The morphology of dicalcium phosphate dihydrate (DCPD) crystals, for example, can be significantly influenced by the initial pH and the concentrations of calcium and phosphate ions. Studies have shown that increasing the initial pH or the ion concentration can transform the morphology of DCPD from petal-like structures to plate-like structures. Other morphologies, such as prismatic crystals, needles, and spherical particles, have been observed for octacalcium phosphate (OCP) depending on the synthesis method.

The growth of hydroxyapatite (HAP) seed crystals under physiological pH conditions can proceed through the formation of a precursor phase with a Ca/P ratio lower than that of stoichiometric HAP. This precursor phase then slowly interacts with the medium to attain the HAP composition. The presence of certain ions or molecules can also influence crystal growth and morphology.

Table 3: Factors Influencing Dicalcium Phosphate Crystal Morphology

Factor Effect on Morphology
Initial pH Increasing pH can shift morphology from petal-like to plate-like structures.
Ion Concentration Higher concentrations can also induce a transition from petal-like to plate-like forms.
Supersaturation Affects the formation and shape of crystals; higher supersaturation can lead to different morphologies.
Additives The presence of other ions or molecules can alter the crystal habit.

This table outlines the key experimental parameters that have been shown to control the morphology of dicalcium phosphate crystals during their formation.

Coordination Chemistry of Dicalcium with the Diphosphate (B83284) Moiety

The interaction between calcium ions and phosphate groups is fundamental to the structure of dicalcium phosphate compounds. In dicalcium phosphate dihydrate (DCPD), the crystal structure is composed of chains of alternating calcium and phosphate groups. The calcium atoms in this structure are eight-fold coordinated.

Specifically, four of the coordination bonds of calcium are with oxygen atoms from the phosphate tetrahedra, forming the backbone of the chains. Two additional bonds are with oxygen atoms from neighboring chains, which creates a corrugated sheet-like structure. The final two coordination sites on the calcium atom are occupied by water molecules, which are responsible for holding the sheets together.

This coordination environment is crucial for the stability of the crystal lattice. The interaction between the calcium ions and the diphosphate moiety in a molecule like menadiol (B113456) diphosphate would be expected to follow similar principles of coordination chemistry, although the specific steric and electronic effects of the menadiol group would likely influence the precise nature of the bonding and the resulting structure.

Theoretical and Computational Approaches in Menadiol Diphosphate Dicalcium Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

For Menadiol (B113456) Diphosphate (B83284), DFT calculations are used to perform geometry optimization, which finds the most stable three-dimensional arrangement of atoms—the one with the lowest energy. Common approaches employ hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Once the optimized geometry is obtained, further calculations can elucidate key molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies greater stability. These orbital energies are also used to calculate global reactivity descriptors that predict how the molecule will behave in chemical reactions.

Table 1: Key Molecular Properties Calculated via Quantum Chemistry

Property Description Significance for Menadiol Diphosphate Dicalcium
Optimized Geometry The lowest-energy 3D arrangement of atoms. Provides the foundational structure for all other property calculations.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity, stability, and the energy required for electronic excitation.
Electron Affinity The energy released when an electron is added to a neutral molecule. Quantifies the molecule's ability to act as an electron acceptor.
Ionization Potential The energy required to remove an electron from a neutral molecule. Quantifies the molecule's ability to act as an electron donor.

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of interaction. |

These quantum calculations are crucial for predicting the reactivity of the menadiol diphosphate molecule, such as its ability to participate in the enzymatic reactions of the vitamin K cycle. For example, DFT has been used to study the mechanism of vitamin K-dependent carboxylase, showing how a vitamin K intermediate can abstract a proton, a key step in blood coagulation.

Molecular Modeling and Dynamics Simulations of Compound Interactions

To understand how this compound interacts with biological targets, such as enzymes in the vitamin K cycle, researchers employ molecular modeling and dynamics simulations. These techniques build upon the static picture provided by quantum chemistry to explore the dynamic nature of molecular interactions over time.

Molecular Docking Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, like menadiol diphosphate) when bound to a second molecule (a receptor, typically a protein). The primary goal is to find the binding mode with the best energetic fit, which is quantified by a scoring function. Software like AutoDock Vina is commonly used for this purpose.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein (e.g., Vitamin K epoxide reductase, VKORC1) and the ligand (menadiol diphosphate).

Defining the Search Space: Identifying the potential binding site (or "pocket") on the protein where the ligand is likely to interact.

Sampling and Scoring: The docking algorithm systematically explores different positions and conformations of the ligand within the binding site, calculating a binding affinity or score for each pose.

The output of a docking simulation is a set of possible binding poses ranked by their scores, which represent the predicted binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations provide a moving picture. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how the protein-ligand complex behaves in a simulated physiological environment (typically water).

Using software packages like GROMACS, an MD simulation can reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in the pocket predicted by docking.

Conformational Changes: How the protein and ligand change their shapes to accommodate each other.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex over time.

Binding Free Energy: More accurate calculations of binding affinity can be performed using the simulation trajectory, providing a more reliable measure of how strongly the ligand binds.

For vitamin K analogs, MD simulations have been crucial in studying their interaction with VKORC1, revealing how the enzyme's structure adapts to bind different forms of vitamin K and how inhibitors like warfarin exert their effects.

Table 2: Example Binding Affinity Data for Vitamin K Analogs with VKORC1 This table illustrates the type of data generated from molecular modeling studies, showing calculated binding free energies for different forms of vitamin K with the VKORC1 enzyme. Lower values indicate stronger binding.

CompoundStateCalculated Binding Free Energy (kcal/mol)
Vitamin K1Epoxide-55.91
Vitamin K1Quinone-54.99
Vitamin K1Hydroquinone (B1673460)-48.48
Menaquinone-4 (MK-4)Quinone-51.49

Note: This data is for related vitamin K compounds and serves as an example of the outputs from molecular modeling studies.

Bioinformatics and Systems Biology Approaches for Pathway Analysis

Bioinformatics and systems biology provide a macroscopic view of a compound's role within the complex network of biochemical reactions in an organism. For Menadiol Diphosphate, these approaches are essential for understanding its integration into the vitamin K cycle and the broader coagulation cascade.

Pathway Databases and Visualization Bioinformatics platforms like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are curated databases containing detailed maps of metabolic pathways. These resources allow researchers to visualize the vitamin K metabolic pathway, identifying all the enzymes, substrates, and products involved. For instance, these maps show how vitamin K is converted from its quinone form to the active hydroquinone form, which then acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). The pathway also details the subsequent conversion to vitamin K epoxide and its recycling back to the quinone form by the Vitamin K Epoxide Reductase (VKOR) enzyme complex. Menadiol diphosphate, as a synthetic form of vitamin K4, enters this cycle and is processed by these same enzymes.

By mapping the compound to these pathways, researchers can:

Identify all interacting enzymes and proteins.

Understand the sequence of reactions the compound undergoes.

Pinpoint potential bottlenecks or key regulatory steps in the pathway.

Systems Biology Modeling Systems biology takes pathway analysis a step further by creating mathematical models of the entire network. These models, which consist of a series of differential equations describing the rate of each reaction, can simulate the dynamics of the coagulation system as a whole. By inputting concentrations of various factors and the kinetic properties of the enzymes, these models can predict how the system will respond to changes, such as the introduction of menadiol diphosphate or the effect of a drug that inhibits a specific enzyme.

This holistic approach is crucial for understanding the complex feedback loops and interactions within the coagulation cascade. It allows for the simulation of both normal physiological processes and pathological conditions like bleeding or thrombosis.

Table 3: Key Enzymes in the Vitamin K Cycle Subject to Pathway Analysis

Enzyme Gene Name Function in the Pathway
Gamma-glutamyl carboxylase GGCX Catalyzes the essential post-translational modification (carboxylation) of glutamate residues on vitamin K-dependent proteins, using reduced vitamin K as a cofactor.
Vitamin K epoxide reductase VKORC1 Reduces vitamin K 2,3-epoxide back to vitamin K quinone, a critical recycling step. This enzyme is the target of anticoagulant drugs like warfarin.

| NAD(P)H-quinone oxidoreductase 1 | NQO1 | A quinone reductase that can also reduce vitamin K, contributing to the pool of active, reduced vitamin K. |

These bioinformatics and systems biology approaches provide a powerful framework for placing the molecular-level interactions of this compound into a broader physiological context, connecting its chemical properties to its ultimate biological function.

Predictive Modeling of Molecular Interactions and Biological Activities

Predictive modeling leverages statistical methods and machine learning to create models that can forecast the biological activity or properties of a compound based on its structure. These in silico models are invaluable in early-stage drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for compounds related to Menadiol Diphosphate, the process is as follows:

Data Collection: A dataset of molecules with known biological activities is compiled. For example, a series of vitamin K analogs and their measured inhibitory concentrations (IC50) against the VKORC1 enzyme.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., dipole moment, atomic charges).

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest) are used to find a correlation between the descriptors (the independent variables) and the biological activity (the dependent variable).

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it can accurately predict the activity of new, unseen compounds.

A validated QSAR model can be used to predict the activity of novel menadiol diphosphate derivatives before they are synthesized, saving significant time and resources. Studies on vitamin K2 derivatives have successfully used QSAR to correlate molecular descriptors with cytotoxic activity against cancer cell lines.

Pharmacophore Modeling A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interaction with a specific biological target. Pharmacophore models are built by analyzing the common features of a set of known active molecules. For VKORC1 inhibitors, a pharmacophore model might include features like a hydrophobic bicyclic ring system and specific hydrogen bond donor/acceptor sites. This model can then be used as a 3D query to rapidly screen large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active.

Machine Learning and Deep Learning More advanced predictive models utilize machine learning and deep learning algorithms. These models can learn complex, non-linear relationships within large datasets. For instance, machine learning models have been developed to predict whether a molecule is likely to form a quinone-type metabolite, which is a key consideration for toxicity. Other models have been trained to predict anticoagulant activity based on clinical data or to predict drug-target interactions on a large scale. These powerful techniques represent the cutting edge of predictive modeling for assessing the potential biological activities and liabilities of compounds like menadiol diphosphate.

Table 4: Examples of Molecular Descriptors Used in Predictive QSAR Models

Descriptor Type Examples Information Encoded
Constitutional (1D) Molecular Weight, Number of H-bond donors/acceptors Basic composition and properties of the molecule.
Topological (2D) Wiener Index, Kier & Hall Connectivity Indices Describes the atomic connectivity and branching of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Radius of Gyration Encodes information about the 3D shape and size of the molecule.
Physicochemical (3D) LogP (lipophilicity), Dipole Moment, Polar Surface Area (PSA) Represents key properties related to absorption, distribution, metabolism, and excretion (ADME).

| Quantum Chemical (3D) | HOMO/LUMO Energies, Atomic Charges | Describes the electronic properties and reactivity of the molecule. |

Future Research Directions and Methodological Advancements

Development of Novel in vitro Assay Systems for Mechanistic Elucidation

To fully understand the molecular mechanisms of menadiol (B113456) diphosphate (B83284) dicalcium and its analogues, the development of novel and specialized in vitro assay systems is a primary focus of future research. Standard assays have been instrumental, but more advanced systems are needed to dissect complex biological interactions.

Current research on related vitamin K3 analogues often employs a variety of in vitro assays to determine their biological effects. nih.govresearchgate.net For instance, enzymatic inhibition assays, such as Fluorescence Resonance Energy Transfer (FRET) based assays, have been used to identify vitamin K3 and its analogues as inhibitors of specific viral proteases, like SARS-CoV-2 3CLpro. nih.gov These assays allow for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) and can help elucidate the mechanism of inhibition, for example, by demonstrating time-dependent inhibition which suggests covalent bond formation. nih.gov

Cytostatic effects of vitamin K3 analogues are frequently evaluated against panels of human cancer cell lines, such as those from renal, melanoma, breast, cervical, prostate, and liver cancers. nih.govresearchgate.net These studies help determine the concentration-dependent growth inhibition (GI50) and the selectivity of the compounds for cancer cells over normal cells. nih.govresearchgate.net Furthermore, specific assays are used to investigate the induction of apoptosis, a form of programmed cell death. These can include methods to detect the disruption of the mitochondrial membrane potential and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

Future directions will likely involve the creation of high-throughput screening platforms that integrate these various endpoints. Developing assays that can simultaneously measure enzymatic activity, cell proliferation, reactive oxygen species (ROS) production, and apoptotic markers in a single system would provide a more holistic view of the compound's mechanism. nih.gov

Table 1: Overview of In Vitro Assay Systems for Mechanistic Studies

Assay Type Purpose Key Metrics Example Application
Enzymatic Inhibition Assay (FRET) To measure the direct inhibitory effect on a specific enzyme. IC50, KI, kinact Assessing the inhibition of viral proteases by vitamin K3 analogues. nih.gov
Cell Viability/Cytotoxicity Assays To determine the effect on cancer cell proliferation and survival. GI50 (50% Growth Inhibition) Screening vitamin K3 analogues against a panel of cancer cell lines. nih.govresearchgate.net
Apoptosis Assays To confirm that cell death is occurring via programmed apoptosis. Caspase activation, Mitochondrial membrane potential Investigating the mechanism of anticancer activity in breast cancer cells. nih.gov

| Reactive Oxygen Species (ROS) Assay | To measure the generation of oxidative stress within cells. | Fluorescence intensity | Linking cytostatic effects to the induction of ROS. nih.gov |

Integration of Advanced Multi-Omics Technologies for Comprehensive Pathway Analysis

A significant leap forward in understanding the systemic effects of menadiol diphosphate dicalcium will come from the integration of advanced multi-omics technologies. This approach moves beyond single-endpoint assays to provide a comprehensive analysis of the global changes occurring within a biological system. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the cellular pathways modulated by the compound. nih.govnih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how the compound alters gene expression. It can identify which genes are up- or down-regulated, providing clues about the cellular processes being affected, such as cell cycle control, apoptosis, or metabolic pathways. mdpi.comresearchgate.net

Proteomics: By studying the entire complement of proteins, proteomics can show how changes in gene expression translate to functional changes in the cell. It can identify protein modifications and changes in protein abundance that are direct consequences of the compound's activity.

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. dntb.gov.uaresearchgate.net It can provide a real-time snapshot of cellular metabolism and reveal how this compound alters metabolic pathways, which is particularly relevant given the role of vitamin K analogues in cellular respiration and energy production.

The true power of this approach lies in the integrative analysis of these datasets. nih.gov For example, identifying a gene that is upregulated (transcriptomics), leading to an increase in the corresponding protein (proteomics), which in turn alters the concentration of a specific metabolite (metabolomics), provides a complete and robust picture of a perturbed pathway. nih.gov This multi-omics framework can help identify novel therapeutic targets, discover biomarkers for treatment response, and elucidate the complex network of interactions that underlie the compound's biological effects. nih.govnih.gov

Table 2: Multi-Omics Technologies for Pathway Analysis

Omics Field Analyzed Molecules Information Provided Potential Application for this compound
Transcriptomics RNA Transcripts Changes in gene expression patterns. Identifying genes involved in apoptosis or cell cycle arrest that are regulated by the compound. researchgate.net
Proteomics Proteins Changes in protein abundance, modifications, and interactions. Validating that gene expression changes lead to functional protein changes; identifying direct protein targets. semanticscholar.org

| Metabolomics | Metabolites | Alterations in metabolic pathways and cellular energetic status. | Mapping shifts in cellular metabolism, such as oxidative phosphorylation or glycolysis, upon treatment. dntb.gov.uaresearchgate.net |

Design and Application of Advanced in vitro Model Systems for Complex Biological Investigations

To better predict in vivo responses, future research must move beyond traditional two-dimensional (2D) monolayer cell cultures, which often fail to replicate the complexity of native tissue environments. nih.govmdpi.com The design and application of advanced three-dimensional (3D) in vitro model systems, such as spheroids and organoids, represent a critical methodological advancement for studying this compound. mdpi.commdpi.com

Organoid Cultures: Organoids are even more complex 3D structures derived from stem cells that self-organize to recapitulate the architecture and function of a specific organ. youtube.com These "mini-organs" can be developed for various tissues and can be used to model diseases in a patient-specific manner. For this compound, liver or intestinal organoids could be used to study its metabolism and tissue-specific effects in a highly relevant physiological context. youtube.com

The use of these advanced models allows for more complex biological investigations, such as studying the interaction between cancer cells and immune cells within a tumor microenvironment or evaluating the compound's effect on tissue development and regeneration. mdpi.comyoutube.com

Table 3: Comparison of In Vitro Model Systems

Model System Description Advantages Limitations
2D Monolayer Culture Cells grown in a single layer on a flat surface. Simple, low cost, high-throughput. Lacks physiological relevance, altered cell signaling. nih.gov
Spheroid Culture 3D aggregates of one or more cell types. Better mimics tissue microenvironment, cell-cell interactions, and physiological gradients. nih.govmdpi.com Variation in spheroid size, potential for necrotic cores. nih.govmdpi.com

| Organoid Culture | Self-organizing 3D structures from stem cells that mimic organ architecture and function. youtube.com | High physiological relevance, can model organ-specific functions and diseases. | Complex and costly to culture and maintain, may be difficult to grow. mdpi.comyoutube.com |

Q & A

Basic: What experimental methods are used to synthesize and characterize Menadiol Diphosphate Dicalcium in pharmaceutical research?

Answer:
this compound (C₁₇H₁₄CaO₁₀P₂; RN: 74347-27-6) is synthesized via phosphorylation of menadiol followed by calcium salt formation. Structural characterization involves:

  • X-ray diffraction (XRD) to confirm crystallinity and salt formation .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>98%) and quantify impurities .
  • Mass spectrometry (MS) for molecular weight confirmation (MW: 410.28) .
    Stability studies include thermal gravimetric analysis (TGA) to assess decomposition at ~180°C .

Basic: Which assays are validated for quantifying this compound in biological matrices?

Answer:
Validated assays include:

  • Spectrophotometric methods : Measure absorbance at 285 nm in phosphate buffer (pH 7.4), validated for linearity (0.1–10 µg/mL) and precision (RSD <5%) .
  • High-performance thin-layer chromatography (HPTLC) : Uses silica gel plates and methanol:water (7:3) as mobile phase, with detection limits of 50 ng/spot .
    Sample preparation requires protein precipitation with acetonitrile to avoid matrix interference .

Advanced: How do pharmacokinetic differences between this compound and other vitamin K analogs impact therapeutic efficacy?

Answer:
this compound has lower potency (half as potent as menadione) due to slower hepatic conversion to active vitamin K . Key pharmacokinetic considerations:

  • Bioavailability : Water solubility enhances absorption but requires enzymatic cleavage of the phosphate group, delaying prothrombin synthesis .
  • Half-life : Shorter than phytonadione (2–4 hours vs. 24–48 hours), necessitating frequent dosing in anticoagulant reversal .
    Advanced studies use compartmental modeling to optimize dosing regimens and compare hepatic uptake kinetics with radiolabeled tracers (e.g., tritiated derivatives) .

Advanced: What contradictions exist in the literature regarding its mechanism of action in coagulation and oxidative phosphorylation?

Answer:
Contradictions arise in two areas:

Coagulation : While it promotes clotting factor synthesis (II, VII, IX, X), the exact stimulation mechanism remains unclear. Some studies suggest direct enzyme activation, while others propose redox-mediated pathways .

Oxidative phosphorylation : Menadiol Diphosphate acts as an electron donor in submitochondrial particles, but its role in ATP synthesis conflicts with observations of ROS generation in cancer models .
Resolution strategies include knockout cell models to isolate vitamin K-dependent pathways and isotope tracing to map electron transport chain contributions .

Advanced: How can researchers design Phase II trials to evaluate this compound in oncology applications?

Answer:
Key design elements for oncology trials:

  • Dosage : Escalating doses (8.86 mg/mL to 20 mg/mL) based on preclinical LD₅₀ data (350 mg/kg in murine models) .
  • Endpoints : Tumor uptake measured via ¹³¹I-labeled analogs and PET imaging .
  • Patient stratification : Focus on tumors with high alkaline phosphatase activity (e.g., colorectal, pancreatic), which enhances prodrug activation .
    Radiation dosimetry must account for beta-emitter decay (e.g., tritium) and tumor vascularization .

Basic: How does the hygroscopic nature of this compound influence experimental design?

Answer:
Hygroscopicity necessitates:

  • Storage : Anhydrous conditions (<5% humidity) at 2–8°C to prevent hydrolysis .
  • Formulation : Lyophilization for long-term stability, reconstituted in deionized water immediately before use .
  • Handling : Glove-box protocols to minimize moisture exposure during weighing .

Advanced: What methodologies address discrepancies in tumor-specific uptake of Menadiol Diphosphate derivatives?

Answer:
Discrepancies (e.g., poor uptake in gliomas vs. high uptake in colorectal tumors) are addressed via:

  • Tumor vascularization studies : Dynamic contrast-enhanced MRI to correlate uptake with blood flow .
  • Metabolomic profiling : LC-MS/MS to quantify active metabolites in tumor homogenates .
  • Genetic profiling : RNA sequencing to identify transporters (e.g., SLC23A2) linked to prodrug activation .

Basic: What are the solubility properties of this compound, and how do they affect in vivo studies?

Answer:

  • Solubility : Very soluble in water (86 mg/mL at 25°C), insoluble in alcohol .
  • Implications : Enables IV administration but limits blood-brain barrier penetration. For oral studies, co-administration with bile acids (e.g., taurocholate) enhances intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.